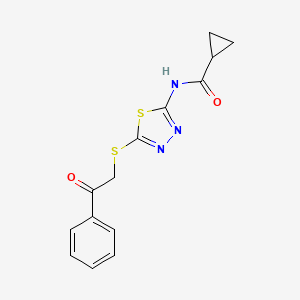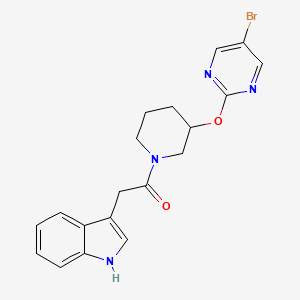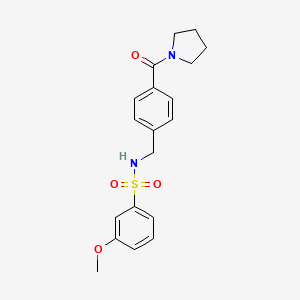
N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)-3-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)-3-(trifluoromethyl)benzamide, also known as GSK2334470, is a novel selective inhibitor of the protein kinase B (PKB) pathway. This compound has shown promising results in preclinical studies for the treatment of cancer, diabetes, and other diseases.
Mécanisme D'action
N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)-3-(trifluoromethyl)benzamide is a selective inhibitor of the PKB pathway. This compound works by binding to the ATP-binding site of PKB, thereby preventing its activation and downstream signaling. By inhibiting the PKB pathway, this compound can block cell growth, proliferation, and survival, which are key processes in cancer and other diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in preclinical models. In cancer cells, this compound can induce apoptosis (programmed cell death) and inhibit cell proliferation. In animal models of diabetes, this compound can improve glucose tolerance and insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)-3-(trifluoromethyl)benzamide is its selectivity for the PKB pathway. This compound has been shown to have minimal off-target effects, which is important for the development of new therapeutics. However, one limitation of this compound is its poor solubility, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for the research and development of N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)-3-(trifluoromethyl)benzamide. One area of focus is the development of more potent and selective inhibitors of the PKB pathway. Another area of research is the identification of biomarkers that can be used to predict response to treatment with this compound. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of this compound in humans.
Méthodes De Synthèse
The synthesis of N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)-3-(trifluoromethyl)benzamide involves the reaction of 6-(p-tolyl)pyridazine-3-ol with 2-bromoethyl trifluoromethylbenzoate in the presence of a base. The resulting intermediate is then treated with an amine to yield the final product. The synthesis of this compound has been described in detail in a patent application by GlaxoSmithKline.
Applications De Recherche Scientifique
N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)-3-(trifluoromethyl)benzamide has been extensively studied in preclinical models for its potential therapeutic applications. One of the main areas of research has been in the treatment of cancer, where this compound has shown promising results as a selective inhibitor of the PKB pathway. PKB is a key signaling pathway that regulates cell growth, proliferation, and survival, and is frequently dysregulated in cancer cells.
In addition to cancer, this compound has also been studied in preclinical models for its potential therapeutic applications in diabetes, obesity, and other metabolic disorders. This compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes.
Propriétés
IUPAC Name |
N-[2-[6-(4-methylphenyl)pyridazin-3-yl]oxyethyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O2/c1-14-5-7-15(8-6-14)18-9-10-19(27-26-18)29-12-11-25-20(28)16-3-2-4-17(13-16)21(22,23)24/h2-10,13H,11-12H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXWZCIPITXNHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2946760.png)


![2-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2946765.png)

![3-Methyl-6-[2-(trifluoromethyl)phenyl]isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2946769.png)
![2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]thio}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2946770.png)




![3-(2H-1,3-benzodioxol-5-ylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2946779.png)